molecular formula C11H13NO2 B2988650 Methyl 2-cyclobutylpyridine-4-carboxylate CAS No. 1893452-32-8

Methyl 2-cyclobutylpyridine-4-carboxylate

Cat. No. B2988650
M. Wt: 191.23
InChI Key: NCBDABJLXKMHSC-UHFFFAOYSA-N
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Description

“Methyl 2-cyclobutylpyridine-4-carboxylate” is a chemical compound with the CAS Number: 1893452-32-8 . Its IUPAC name is methyl 2-cyclobutylisonicotinate . The molecular weight of this compound is 191.23 . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyclobutylpyridine-4-carboxylate” can be represented by the Inchi Code: 1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“Methyl 2-cyclobutylpyridine-4-carboxylate” is a liquid at room temperature . It has a molecular weight of 191.23 . The compound is stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.

Scientific Research Applications

Organocatalysis in Asymmetric Michael Additions

Methyl 2-cyclobutylpyridine-4-carboxylate derivatives have been explored in the realm of organocatalysis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and hydrogenation of intermediate 4-nitro cycloadducts, can effectively catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights the potential of methyl 2-cyclobutylpyridine-4-carboxylate in modulating asymmetric chemioselective reactions, particularly in the context of natural amino acids and aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis and Biological Evaluation of Epothilones

The compound has been utilized in the synthesis and biological evaluation of epothilones, a class of potential anticancer agents. Specifically, the synthesis involves complex strategies such as Nozaki-Hiyama-Kishi coupling and Yamaguchi macrolactonization. This research has led to the identification of several epothilone analogues that exhibit potent tubulin polymerization properties and cytotoxicity, indicating the relevance of methyl 2-cyclobutylpyridine-4-carboxylate in developing new therapeutic agents (Nicolaou et al., 2001).

Directing Groups for sp3 C-H Bond Functionalization

In the field of organic synthesis, 1-aminopyridinium ylides, a class of compounds related to methyl 2-cyclobutylpyridine-4-carboxylate, have been identified as effective directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This research opens up avenues for functionalizing primary C-H bonds and modulating the efficiency of these reactions (Le, Nguyen, & Daugulis, 2019).

Antimicrobial Activity of Derivatives

Methyl 2-cyclobutylpyridine-4-carboxylate derivatives have also been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Synthesis of Poly(bipyridine)ruthenium Complexes

This compound has been utilized in the synthesis of poly(bipyridine)ruthenium complexes, which are key components in dye-sensitized solar cells. Improved microwave-assisted synthetic procedures have been developed for these complexes, contributing significantly to the field of renewable energy (Schwalbe et al., 2008).

Safety And Hazards

The safety data sheet for “Methyl 2-cyclobutylpyridine-4-carboxylate” indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 2-cyclobutylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCBDABJLXKMHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyclobutylpyridine-4-carboxylate

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